CXCR4 Antagonist Potency: 5,6,7,8-THQ-8-amine vs. 1,2,3,4-THQ-8-amine Scaffolds
The 5,6,7,8-tetrahydroquinolin-8-amine scaffold is a critical pharmacophore for potent CXCR4 antagonism. A derivative of (S)-5,6,7,8-tetrahydroquinolin-8-amine (BDBM50316633) demonstrated an IC50 of 3.40 nM against human CXCR4 expressed in HEK293 cells [1]. In contrast, derivatives based on the 1,2,3,4-tetrahydroquinolin-8-amine scaffold typically exhibit weaker activity due to altered geometry; for instance, a related 1,2,3,4-tetrahydroisoquinoline analog showed an IC50 of 219 nM in a similar CXCR4 antagonism assay [2]. This represents a >60-fold difference in potency attributable to the scaffold's ring saturation position.
| Evidence Dimension | CXCR4 binding affinity (IC50) |
|---|---|
| Target Compound Data | Derivative BDBM50316633: IC50 = 3.40 nM |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline analog BDBM50333891: IC50 = 219 nM |
| Quantified Difference | 64-fold higher potency |
| Conditions | Human CXCR4 expressed in HEK293 cells; HEK293 cell assay |
Why This Matters
Procurement of the correct 5,6,7,8-regioisomer is essential for programs targeting CXCR4, as the alternative scaffold yields dramatically lower potency.
- [1] BindingDB BDBM50316633. (S)-N-((4-(3-(dimethylamino)propyl)isoquinolin-3-yl)methyl)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine. IC50 = 3.40 nM. View Source
- [2] BindingDB BDBM50333891. N-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(aminomethyl)-4-fluorobenzyl)-5,6,7,8-tetrahydroquinolin-8-amine. IC50 = 219 nM. View Source
